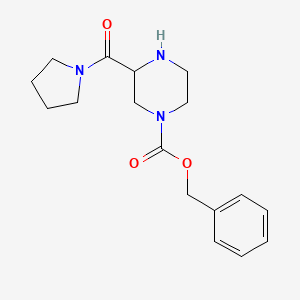
Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with pyrrolidine to form benzyl pyrrolidine-1-carboxylate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate can be converted to its corresponding carboxylic acid derivative.
Reduction: The reduction process can yield the corresponding amine derivative.
Substitution: Substitution reactions can produce various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Benzyl3-(piperidine-1-carbonyl)piperazine-1-carboxylate
- Benzyl3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Uniqueness
Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Biological Activity
Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H20N2O3 and a molecular weight of approximately 288.35 g/mol. The compound consists of a benzyl group, a pyrrolidine moiety, and a piperazine ring, which contribute to its biological activity .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Compounds with similar structures have shown significant kinase inhibition. For example, derivatives with pyrrolidine rings demonstrated selectivity for cyclin-dependent kinases (CKs), suggesting that modifications in the structure may enhance potency against specific kinases .
- Anticancer Activity : Research indicates that piperazine derivatives exhibit cytotoxic effects in cancer cell lines. This compound may share these properties, potentially inducing apoptosis in tumor cells .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Potential
A study evaluating the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Cholinesterase Inhibition
Research on piperazine-containing compounds indicated that those with a benzyl moiety showed superior inhibition of acetylcholinesterase (AChE) compared to their analogs. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c21-16(19-9-4-5-10-19)15-12-20(11-8-18-15)17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 |
InChI Key |
LSEIWRBWDGJYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















